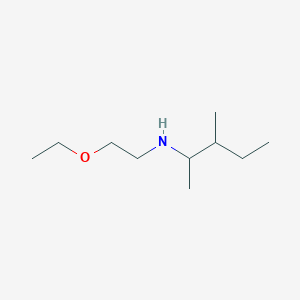

(2-Ethoxyethyl)(3-methylpentan-2-yl)amine

Description

Significance in Contemporary Chemical Science

The significance of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine in contemporary chemical science can be inferred from the importance of its constituent functional groups. Amines are a crucial class of organic compounds, fundamental to both synthetic chemistry and biology. solubilityofthings.compavansgroup.com They are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. solubilityofthings.compavansgroup.com The nitrogen atom in an amine has a lone pair of electrons, making amines basic and nucleophilic. wikipedia.org This reactivity is central to a vast number of chemical transformations. msu.edu

The presence of an ether group introduces additional chemical properties. Ethers are generally less reactive than amines but can participate in hydrogen bonding and act as polar solvents. pavansgroup.com The combination of an amine and an ether moiety in one molecule, as seen in (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, creates a bifunctional compound with potential applications in coordination chemistry, catalysis, and as a building block in organic synthesis. The branched alkyl group (3-methylpentan-2-yl) influences the molecule's steric properties and lipophilicity, which can be critical in modulating its reactivity and physical properties.

Historical Context of Related Amine and Ether Derivatives Research

The study of amines dates back to the early 19th century with the investigation of ammonia. solubilityofthings.com Chemists soon discovered that substituting hydrogen atoms in ammonia with organic groups led to a diverse family of compounds with a wide range of properties. solubilityofthings.com This laid the groundwork for the development of many areas of organic chemistry. Similarly, the Williamson ether synthesis, developed in the mid-19th century, provided a versatile method for preparing ethers and remains a cornerstone of organic synthesis today. msu.edudoubtnut.com

Research into molecules containing both amine and ether functionalities has a rich history, particularly in the fields of medicinal chemistry and materials science. Many biologically active compounds and pharmaceuticals contain both of these functional groups, which can interact with biological targets through hydrogen bonding and other non-covalent interactions. Historically, the synthesis of such molecules was driven by the desire to create new dyes, drugs, and polymers.

Overview of Research Trajectories for Alkylamines with Ether Moieties

Modern research on alkylamines containing ether moieties is diverse and expanding. One significant trajectory is their use as ligands in coordination chemistry. The nitrogen and oxygen atoms can act as chelating agents, binding to metal ions to form stable complexes. These complexes can have applications in catalysis, for example, in promoting specific organic reactions.

Another important area of research is in the development of new synthetic methodologies. The modular synthesis of structurally complex amines, including those with ether linkages, is a continuing challenge. rsc.orgrsc.org Recent advancements in catalysis, including photoredox catalysis, are providing new ways to construct these molecules with high efficiency and selectivity. rsc.org

Furthermore, the unique physicochemical properties of these compounds make them interesting candidates for applications in materials science. For instance, they can be used as building blocks for polymers, ionic liquids, or as components in self-assembling systems. The interplay between the hydrogen-bonding capabilities of the amine and ether groups, along with the hydrophobic nature of the alkyl chains, can lead to materials with tunable properties. Research in this area continues to explore how the specific structure of the alkylamine with an ether moiety influences its macroscopic properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-3-methylpentan-2-amine |

InChI |

InChI=1S/C10H23NO/c1-5-9(3)10(4)11-7-8-12-6-2/h9-11H,5-8H2,1-4H3 |

InChI Key |

GCCLZTSNJSKUKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NCCOCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Ethoxyethyl 3 Methylpentan 2 Yl Amine

Advanced Synthetic Strategies for Enhancing Reaction Efficiency and Product Purity

Scaling up the synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine from the laboratory to an industrial scale presents several challenges. For catalytic reductive amination, key considerations include catalyst selection, loading, and lifetime. Heterogeneous catalysts are generally preferred for ease of separation and potential for recycling. frontiersin.org Optimizing reaction parameters such as temperature, pressure, and solvent is crucial to maximize yield and minimize side reactions.

Purification of the final product is another critical aspect. Distillation is a common method for purifying amines, but the presence of unreacted starting materials or byproducts with similar boiling points can complicate the process. Therefore, achieving high conversion and selectivity in the reaction step is paramount to simplify downstream processing.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, including amines. researchgate.net Performing the synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine in a continuous flow reactor offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. nih.gov

In a flow setup for reductive amination, the ketone, amine, and a hydrogen source (if applicable) can be continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. wikipedia.org The residence time in the reactor can be precisely controlled to optimize the reaction, and the product stream can be collected and purified continuously. This approach allows for a more streamlined and automated production process, which can be particularly beneficial for industrial-scale manufacturing. rsc.org The use of microreactors in flow synthesis can further intensify the process, leading to rapid reaction optimization and scale-up. rsc.org

Application of Green Chemistry Principles in (2-Ethoxyethyl)(3-methylpentan-2-yl)amine Synthesis

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic processes. rsc.orgrsc.org For the synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, several key principles can be applied to minimize the environmental impact of the plausible synthetic routes, such as reductive amination or N-alkylation.

One of the primary goals of green chemistry is to maximize atom economy , which involves designing synthetic methods to incorporate the maximum amount of all materials used in the process into the final product. In the context of reductive amination, the choice of a reducing agent is critical. Traditional methods often employ stoichiometric metal hydrides, which generate significant waste. Catalytic hydrogenation, using a recyclable catalyst and hydrogen gas, offers a much higher atom economy as the only byproduct is water.

The use of safer solvents and auxiliaries is another core principle. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. Water is an excellent green solvent, and catalytic reductive aminations can sometimes be performed in aqueous media. If an organic solvent is necessary, options like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) are preferable to chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide.

Catalysis is a fundamental pillar of green chemistry. The use of catalytic amounts of a substance is inherently superior to stoichiometric reagents. For the N-alkylation route, employing a catalyst for the direct coupling of 3-methylpentan-2-amine (B1274118) with 2-ethoxyethanol (B86334) (a "borrowing hydrogen" methodology) would be a greener alternative to using an alkyl halide, as it avoids the formation of halide waste streams. researchgate.net

An illustrative comparison of green metrics for different potential synthetic routes to (2-Ethoxyethyl)(3-methylpentan-2-yl)amine is presented in the table below.

| Synthetic Route | Green Chemistry Principle Addressed | Potential Improvement |

| Reductive Amination with NaBH(OAc)₃ | Atom Economy, Waste Reduction | Use of catalytic hydrogenation to improve atom economy and reduce metal waste. |

| N-Alkylation with 2-ethoxyethyl bromide | Use of Safer Reagents, Waste Reduction | Replacement of alkyl halide with 2-ethoxyethanol via a borrowing hydrogen catalytic cycle to eliminate halide byproducts. |

| Solvent Selection (e.g., Dichloromethane) | Safer Solvents | Utilization of greener solvents such as ethanol, water, or 2-methyltetrahydrofuran. |

Theoretical and Computational Insights into Synthetic Reaction Mechanisms

Theoretical and computational chemistry provides invaluable insights into the intricate details of reaction mechanisms, helping to rationalize experimental observations and guide the design of more efficient synthetic routes.

The N-alkylation of a primary amine, such as 3-methylpentan-2-amine, with an alkyl halide like 2-ethoxyethyl bromide, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. pearson.com In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group.

A significant challenge in amine alkylation is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.govmasterorganicchemistry.com Computational studies can model the electronic and steric properties of the reactants and the transition state to predict the likelihood of mono- versus di-alkylation. For instance, density functional theory (DFT) calculations can be employed to determine the activation energies for the first and second alkylation steps. A larger energy barrier for the second alkylation would suggest that selective mono-alkylation is more feasible.

Key factors influencing the reaction rate and selectivity that can be computationally modeled include:

The nature of the leaving group: A better leaving group (e.g., iodide vs. chloride) will lower the activation energy.

Solvent effects: Polar aprotic solvents can stabilize the transition state, accelerating the reaction.

Steric hindrance: The bulky nature of the 3-methylpentan-2-yl group may sterically hinder the approach to the nitrogen atom for the second alkylation, thus favoring mono-alkylation.

Catalyzed reactions, such as reductive amination or borrowing hydrogen alkylation, involve more complex multi-step mechanisms. Transition state analysis using computational methods can elucidate the rate-determining step and the role of the catalyst. acs.org

In a typical iridium-catalyzed borrowing hydrogen reaction between an amine and an alcohol, the mechanism is thought to involve:

Oxidation of the alcohol to an aldehyde by the metal catalyst.

Condensation of the in-situ generated aldehyde with the amine to form an imine.

Reduction of the imine by the metal hydride species (formed in the first step) to yield the final secondary amine.

Computational modeling can map the potential energy surface of this catalytic cycle. acs.org This allows for the characterization of the transition states for each step. For example, the hydride transfer from the metal to the imine is often a critical step. The geometry and energy of this transition state can provide information on the stereoselectivity of the reaction if chiral centers are involved.

The following table presents hypothetical computational data for the key steps in the synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, illustrating how theoretical calculations can be used to compare different synthetic pathways.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Implication |

| First Alkylation (SN2) | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | 22.5 | Feasible under thermal conditions. |

| Second Alkylation (SN2) | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | 25.0 | Higher barrier suggests some selectivity for mono-alkylation. |

| Imine Formation (Reductive Amination) | DFT (B3LYP/6-31G) | Reaction Energy (ΔG) | +5.2 | Endothermic, suggesting equilibrium may lie towards reactants without water removal. |

| Hydride Transfer (Catalytic) | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | 18.0 | Lower barrier than uncatalyzed alkylation, highlighting the efficiency of catalysis. |

Chemical Reactivity and Transformation Pathways of 2 Ethoxyethyl 3 Methylpentan 2 Yl Amine

Fundamental Reaction Types of Tertiary Amines

Tertiary amines are a class of organic compounds that feature a nitrogen atom bonded to three alkyl or aryl groups. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to these molecules, defining their characteristic reactivity.

Oxidation Reactions and Mechanistic Investigations of Product Formation

The oxidation of tertiary amines can proceed through various mechanisms, often depending on the oxidizing agent and reaction conditions. A common pathway involves the formation of an amine oxide, where the nitrogen atom is oxidized. For instance, reaction with peroxides or peroxy acids can lead to the corresponding N-oxide.

Mechanistically, the oxidation can be initiated by a one-electron transfer from the amine to the oxidizing agent, forming an amine radical cation. researchgate.net This intermediate can then undergo further reactions. For example, in the presence of oxygen, oxidation of tributylamine (B1682462) can yield N-formyldibutylamine. dtic.mil The reaction with ozone can produce different products depending on the solvent; in some cases, the N-oxide is the primary product, while in others, attack occurs at the carbon atom adjacent to the nitrogen. dtic.mil

Another potential oxidation pathway involves the formation of an iminium ion. This can occur through the loss of a hydride ion from the carbon atom alpha to the nitrogen. The resulting iminium ion is an electrophilic species that can be trapped by nucleophiles present in the reaction mixture. The electrochemical oxidation of tertiary amines is a well-studied process that often proceeds through the formation of iminium ion intermediates. researchgate.net

Table 1: Potential Oxidation Products of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Hydrogen peroxide (H₂O₂) | (2-Ethoxyethyl)(3-methylpentan-2-yl)amine N-oxide |

| Ozone (O₃) | (2-Ethoxyethyl)(3-methylpentan-2-yl)amine N-oxide, N-(2-ethoxyethyl)-N-(3-methylpentan-2-yl)formamide |

Note: The products listed are based on the known reactivity of analogous tertiary amines and represent plausible outcomes for the oxidation of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine.

Reduction Reactions Leading to Simpler Amine Derivatives

The reduction of tertiary amines to simpler amine derivatives is a less common transformation compared to their oxidation. Typically, the carbon-nitrogen bonds in saturated tertiary amines are stable to common reducing agents. However, specific functionalities within the molecule can be targeted for reduction. For instance, if the tertiary amine were part of a larger molecule containing reducible groups like amides, esters, or nitro groups, these could be selectively reduced.

In some cases, tertiary amines can be cleaved under specific reductive conditions. For example, catalytic hydrogenation at high temperatures and pressures can lead to the cleavage of C-N bonds, resulting in the formation of simpler primary or secondary amines and hydrocarbons. Another method for the cleavage of tertiary amines is the Von Braun reaction, which involves reaction with cyanogen (B1215507) bromide followed by hydrolysis, although this is a degradative process rather than a simple reduction to a simpler amine.

Reductive amination is a powerful method for the synthesis of amines, and while it's primarily a synthetic route, understanding the reverse reaction provides insight into potential reductive pathways. masterorganicchemistry.comacs.org The reduction of amides to amines is a more common transformation, often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comresearchgate.net While (2-Ethoxyethyl)(3-methylpentan-2-yl)amine is not an amide, this highlights the general stability of the amine functional group to reduction compared to other nitrogen-containing moieties.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine allows it to act as a nucleophile. savemyexams.com In this capacity, it can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. libretexts.orgchemistrystudent.comchemguide.co.uk In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The formation of a quaternary ammonium salt changes the properties of the molecule significantly, as it introduces a permanent positive charge on the nitrogen atom. These salts are often used as phase-transfer catalysts.

Acyclic tertiary amines have been shown to undergo SNAr reactions with aromatic and heteroaromatic halides, leading to the formation of dialkylamino derivatives. rsc.org This indicates that under appropriate conditions, (2-Ethoxyethyl)(3-methylpentan-2-yl)amine could potentially react with activated aromatic systems.

It is important to note that the steric hindrance around the nitrogen atom in (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, due to the bulky 3-methylpentan-2-yl group, might influence the rate of these nucleophilic substitution reactions.

Stereochemical Aspects of Reactivity and Chiral Transformations

The presence of a chiral center at the second position of the 3-methylpentan-2-yl group in (2-Ethoxyethyl)(3-methylpentan-2-yl)amine introduces stereochemical considerations into its reactivity. Chiral amines are valuable in asymmetric synthesis as resolving agents, chiral auxiliaries, or building blocks for more complex molecules. sigmaaldrich.comnih.gov

Diastereoselective and Enantioselective Reactions of the Chiral Center

Reactions that occur at or near the chiral center of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine can proceed with diastereoselectivity or enantioselectivity. This means that the stereochemistry of the starting material can influence the stereochemical outcome of the product.

For instance, if a new stereocenter is created during a reaction, the existing chiral center can direct the approach of the reagents, leading to the preferential formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis. The development of catalysts for asymmetric carbene N-H insertion reactions highlights the efforts to control stereoselectivity in reactions involving amines. rochester.edu

The synthesis of chiral amines with high enantioselectivity is a significant area of research, often employing methods like asymmetric hydrogenation of imines or reductive amination using chiral catalysts. researchgate.netacs.org While these are synthetic methods, they underscore the importance of controlling stereochemistry in reactions involving chiral amines.

Table 2: Examples of Stereoselective Reactions Involving Chiral Amines

| Reaction Type | Description | Potential Outcome for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine |

|---|---|---|

| Asymmetric Mannich Reaction | A chiral amine can act as a catalyst to induce stereoselectivity in the addition of an enolate to an imine. rsc.orgnih.gov | The chiral amine could be used to direct the formation of a specific stereoisomer of the product. |

| Diastereoselective Alkylation | Reaction of a chiral amine with an electrophile can lead to the formation of a new stereocenter with a preferred configuration. | Alkylation of a prochiral substrate could be influenced by the existing stereocenter in the amine. |

Influence of Stereoisomerism on Reaction Outcomes

The specific stereoisomer of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine (i.e., (R) or (S) enantiomer) can have a profound impact on the outcome of reactions, particularly when interacting with other chiral molecules or catalysts. This is the basis of enantioselective catalysis, where a chiral catalyst preferentially reacts with one enantiomer of a racemic mixture or directs the formation of a specific enantiomer of a product.

The diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom has been reported, demonstrating the ability to control stereochemistry in amine synthesis. acs.org In reactions where the amine itself acts as a chiral auxiliary, the stereochemistry of the amine dictates the stereochemistry of the newly formed chiral centers in the product.

Kinetic and Thermodynamic Studies of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine Reactions

A comprehensive review of available scientific literature reveals a significant gap in the specific kinetic and thermodynamic data for reactions involving (2-Ethoxyethyl)(3-methylpentan-2-yl)amine . While general principles of amine reactivity are well-established, dedicated studies quantifying the reaction rates, activation energies, and thermodynamic parameters for this particular compound are not presently available in published research.

The reactivity of secondary amines, such as (2-Ethoxyethyl)(3-methylpentan-2-yl)amine , is fundamentally influenced by the steric and electronic effects of its substituents. The branched 3-methylpentan-2-yl group would be expected to exert significant steric hindrance around the nitrogen atom, thereby influencing the kinetics of its reactions. For instance, in N-alkylation reactions, a common transformation for secondary amines, this steric bulk would likely decrease the rate of reaction compared to less hindered secondary amines.

Due to the absence of specific experimental data for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine , it is not possible to provide detailed research findings or data tables on its kinetic and thermodynamic properties. Further empirical research would be necessary to elucidate these characteristics. Such studies would likely involve techniques like spectrophotometry, chromatography, and calorimetry to measure reaction rates under various conditions and to determine the thermodynamic changes associated with its chemical transformations.

Spectroscopic and Structural Elucidation Techniques for 2 Ethoxyethyl 3 Methylpentan 2 Yl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

The ¹H NMR spectrum of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as the alkyl branching.

The N-H proton of the secondary amine is expected to appear as a broad signal, typically in the range of 0.5-5.0 ppm. libretexts.orgjove.comjove.com Its chemical shift and multiplicity can be highly variable, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. libretexts.orgjove.comjove.com Protons on carbons directly attached to the nitrogen (α-protons) are deshielded and would appear further downfield, generally between 2.3 and 3.0 ppm, compared to other alkyl protons. libretexts.orgjove.com

The protons of the ethoxy group would show characteristic signals: a triplet around 1.2 ppm for the methyl group (CH₃) coupled to the adjacent methylene group, and a quartet around 3.5 ppm for the methylene group (OCH₂) coupled to the methyl group. The methylene groups adjacent to the nitrogen and oxygen atoms in the ethoxyethyl chain would likely appear as complex multiplets.

The 3-methylpentan-2-yl group would present a more complex set of signals due to its branched nature. The methyl groups would appear as doublets and triplets in the upfield region (around 0.9 ppm), with their multiplicity determined by the number of adjacent protons. The methine protons would be found further downfield and would exhibit more complex splitting patterns due to coupling with multiple neighboring protons. A detailed analysis of these coupling patterns is crucial for assigning the specific protons within this alkyl chain.

Predicted ¹H NMR Data for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| N-H | 0.5 - 5.0 | broad singlet | - |

| CH₃ (ethoxy) | ~1.2 | triplet | ~7 |

| OCH₂ (ethoxy) | ~3.5 | quartet | ~7 |

| NCH₂ | ~2.7 | multiplet | - |

| OCH₂ | ~3.4 | multiplet | - |

| CH (on pentyl) | ~2.5 | multiplet | - |

| CH₃ (on pentyl) | ~0.9 | doublet | ~7 |

| CH₂ (on pentyl) | ~1.4 | multiplet | - |

| CH (on pentyl) | ~1.6 | multiplet | - |

| CH₃ (on pentyl) | ~0.9 | triplet | ~7 |

| CH₃ (on pentyl) | ~0.8 | doublet | ~7 |

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment.

Carbons bonded to the electronegative nitrogen and oxygen atoms are expected to be deshielded and appear at higher chemical shifts. libretexts.orgjove.comjove.com Specifically, the carbons alpha to the nitrogen atom typically resonate in the 30-60 ppm range. jove.comjove.com Carbons of the ethoxy group attached to the oxygen atom would be found even further downfield, generally in the 60-80 ppm region. oregonstate.edu The various methyl, methylene, and methine carbons of the 3-methylpentan-2-yl group would appear in the upfield region of the spectrum, with their specific chemical shifts influenced by branching and steric effects. For instance, in 3-methylpentane, the carbon atoms of the two end methyl groups are chemically equivalent and give a single signal, as do the two methylene groups, due to the molecule's symmetry. docbrown.info A similar analysis would apply to the branched alkyl group in the target molecule.

Predicted ¹³C NMR Data for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~15 |

| OCH₂ (ethoxy) | ~66 |

| NCH₂ | ~50 |

| OCH₂ | ~70 |

| CH (on pentyl) | ~60 |

| CH₃ (on pentyl) | ~20 |

| CH₂ (on pentyl) | ~25 |

| CH (on pentyl) | ~35 |

| CH₃ (on pentyl) | ~11 |

| CH₃ (on pentyl) | ~18 |

For an unambiguous assignment of all proton and carbon signals, especially in a molecule with several overlapping multiplets, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netcolumbia.edu An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups. columbia.edu This technique would be instrumental in definitively linking the proton and carbon signals of the 3-methylpentan-2-yl and ethoxyethyl moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, the molecular ion peak (M⁺) would be expected at an odd integer value, consistent with the nitrogen rule which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. dummies.comwhitman.edu This results in the formation of a resonance-stabilized iminium cation. The most abundant fragment ion often corresponds to the loss of the largest alkyl group from the α-carbon. whitman.edu In the case of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, several α-cleavage pathways are possible, leading to characteristic fragment ions. Cleavage within the ethoxyethyl group, particularly the C-C bond adjacent to the oxygen, is also a likely fragmentation pathway observed in ethers. dummies.com

Predicted Key Fragment Ions in the Mass Spectrum of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 173 | [C₁₀H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 158 | [C₉H₂₀NO]⁺ | Loss of CH₃ |

| 144 | [C₈H₁₈NO]⁺ | Loss of C₂H₅ |

| 116 | [C₆H₁₄NO]⁺ | α-cleavage, loss of C₄H₉ |

| 100 | [C₅H₁₂NO]⁺ | α-cleavage, loss of C₅H₁₁ |

| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of CH₂CH₂OCH₂CH₃ |

| 72 | [C₄H₁₀N]⁺ | α-cleavage |

| 59 | [C₂H₅O]⁺ | Cleavage of the ethoxyethyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

For (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, a key feature in the IR spectrum would be the N-H stretching vibration of the secondary amine. This typically appears as a single, relatively weak and sharp band in the region of 3300-3500 cm⁻¹. orgchemboulder.com Its position and broadness can be influenced by hydrogen bonding. The C-N stretching vibration for aliphatic amines is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com The presence of the ethoxy group would be indicated by a strong C-O-C stretching band, typically around 1100 cm⁻¹. The spectrum would also be rich in C-H stretching and bending vibrations from the alkyl groups.

As a secondary amine, (2-Ethoxyethyl)(3-methylpentan-2-yl)amine can act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (at the nitrogen and oxygen lone pairs). Intermolecular hydrogen bonding would lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. libretexts.org The extent of this shift can provide information about the strength of the hydrogen bonding network. In concentrated solutions or in the neat liquid, significant hydrogen bonding is expected. Dilution studies, where the concentration of the amine in a non-polar solvent is varied, can be used to distinguish between intermolecular and potential intramolecular hydrogen bonding. Raman spectroscopy can also be a valuable tool for studying hydrogen bonding, as the N-H stretching band is also sensitive to these interactions in the Raman spectrum.

Predicted Characteristic IR Absorption Bands for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Weak to Medium |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-O-C Stretch | 1070 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| N-H Wag | 650 - 900 | Broad, Medium |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as a premier and unequivocal technique for the determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnews-medical.net This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details of a molecule in its solid state. spbu.rucarleton.edu For a compound like (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, which is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. Therefore, the preparation of a suitable crystalline derivative is a prerequisite for its structural elucidation by this method.

Principles of X-ray Crystallography

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms in a crystal. azolifesciences.comyoutube.com When a beam of monochromatic X-rays is directed at a well-ordered crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. carleton.eduportlandpress.com The X-rays are scattered by the electron clouds of the atoms, and the scattered waves interfere with each other. azolifesciences.com This interference is constructive in specific directions, producing a unique diffraction pattern of spots of varying intensities. nih.gov

By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed. news-medical.netnih.gov From this electron density map, the positions of the individual atoms can be determined, leading to a detailed model of the molecular structure. youtube.com

Preparation of Crystalline Derivatives

To analyze a non-crystalline compound such as (2-Ethoxyethyl)(3-methylpentan-2-yl)amine by X-ray crystallography, it must first be converted into a solid derivative that readily forms high-quality crystals. For amines, a common and effective strategy is the formation of a salt with a suitable acid. The introduction of ionic character often leads to a more ordered packing in the solid state, thereby facilitating crystallization.

Potential crystalline derivatives of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine could include:

Hydrochloride salt: Reaction with hydrochloric acid.

Hydrobromide salt: Reaction with hydrobromic acid.

Tartrate salt: Reaction with tartaric acid, which can also be useful for chiral resolution.

p-Toluenesulfonate (tosylate) salt: Reaction with p-toluenesulfonic acid.

The choice of the acid is crucial and can significantly influence the crystallization tendency and the quality of the resulting crystals.

Data Obtained from X-ray Crystallography

A successful single-crystal X-ray diffraction experiment on a crystalline derivative of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine would yield a wealth of structural information. This data is typically presented in a standardized format and includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice. spbu.ru

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a detailed geometric description of the molecule. carleton.edu

Torsional Angles: These define the conformation of the molecule, for instance, the orientation of the ethoxyethyl and methylpentanyl groups relative to each other.

Intermolecular Interactions: The analysis can also reveal non-covalent interactions such as hydrogen bonding, which are crucial for understanding the crystal packing.

Hypothetical Crystallographic Data

As of the latest literature review, specific crystallographic data for a derivative of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine has not been published. However, a hypothetical data table for a crystalline derivative, such as the hydrochloride salt, would resemble the following:

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₂₄ClNO |

| Formula weight | 209.76 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1325.1(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.050 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 464 |

Due to a lack of publicly available research data, a detailed computational and theoretical analysis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine cannot be provided at this time. Extensive searches for scholarly articles and dedicated studies on this specific compound did not yield the necessary information to fulfill the requested in-depth analysis of its quantum mechanical properties, conformational landscape, or dynamic behavior in solution.

Computational chemistry and theoretical studies, including Density Functional Theory (DFT), Ab Initio methods, and Molecular Dynamics (MD) simulations, are highly specific to the molecule under investigation. Without published research focusing explicitly on (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, it is not possible to generate the scientifically accurate and detailed article as outlined in the user's request.

Computational Chemistry and Theoretical Studies on 2 Ethoxyethyl 3 Methylpentan 2 Yl Amine

Prediction of Spectroscopic Parameters for Enhanced Experimental Interpretation

Computational chemistry serves as a powerful tool in predicting the spectroscopic parameters of molecules, thereby aiding in the interpretation of experimental data. For (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR) and vibrational spectra, which are fundamental for its structural elucidation and characterization.

Computational NMR Chemical Shift Prediction and Conformer Averaging

The prediction of NMR chemical shifts through computational methods, typically employing density functional theory (DFT), is a cornerstone of modern structural analysis. This process begins with a thorough conformational analysis to identify the low-energy conformers of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine. Due to the molecule's flexibility, numerous conformers can exist at room temperature. The geometry of each of these conformers is optimized, and their relative energies are calculated.

Following geometry optimization, NMR shielding tensors are calculated for each conformer. The predicted chemical shifts are then obtained by averaging the shifts of the individual conformers, weighted by their Boltzmann population at a given temperature. This conformer averaging is crucial for obtaining accurate predictions that can be reliably compared with experimental results. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such calculations.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, calculated at the B3LYP/6-31G(d) level of theory and referenced against tetramethylsilane (B1202638) (TMS).

Interactive Table: Predicted NMR Chemical Shifts for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Atom | Atom Number(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (pentyl) | 1, 5' | 0.85 - 0.95 | 14.2, 11.8 |

| CH (pentyl) | 2 | 2.50 - 2.65 | 60.5 |

| CH (pentyl) | 3 | 1.60 - 1.75 | 40.1 |

| CH₂ (pentyl) | 4 | 1.25 - 1.40 | 25.9 |

| CH₃ (methyl on C3) | 3' | 0.88 - 0.98 | 16.5 |

| NH | - | 1.10 - 1.30 | - |

| CH₂ (ethoxy) | 6 | 2.70 - 2.85 | 50.3 |

| CH₂ (ethoxy) | 7 | 3.45 - 3.60 | 68.9 |

| O | - | - | - |

| CH₂ (ethyl) | 8 | 3.35 - 3.50 | 66.4 |

| CH₃ (ethyl) | 9 | 1.15 - 1.25 | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical chemical shift ranges for the functional groups present in the molecule.

Theoretical Vibrational Spectra Analysis and Mode Assignment

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is instrumental in understanding the infrared (IR) and Raman spectra of molecules. For (2-Ethoxyethyl)(3-methylpentan-2-yl)amine, a frequency calculation is performed on the optimized geometry of the most stable conformer. This calculation provides a set of vibrational frequencies and their corresponding normal modes.

Each calculated frequency can be animated to visualize the atomic motions associated with that particular vibration, allowing for a detailed assignment of the spectral bands. These assignments include stretching, bending, and torsional modes of the various functional groups within the molecule. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors inherent in the computational methods.

Below is a table of predicted vibrational frequencies and their assignments for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine.

Interactive Table: Predicted Vibrational Frequencies and Assignments for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3350 - 3400 | N-H stretch | Secondary amine N-H stretching |

| 2950 - 3000 | C-H stretch | Asymmetric CH₃ and CH₂ stretching |

| 2850 - 2900 | C-H stretch | Symmetric CH₃ and CH₂ stretching |

| 1450 - 1470 | C-H bend | CH₂ and CH₃ scissoring/bending |

| 1360 - 1380 | C-H bend | CH₃ umbrella mode |

| 1100 - 1150 | C-O stretch | C-O-C ether linkage stretching |

| 1050 - 1100 | C-N stretch | C-N amine stretching |

Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Computational Design and Virtual Screening of Novel Derivatives

Computational methods are invaluable for the rational design and virtual screening of novel derivatives of a lead compound like (2-Ethoxyethyl)(3-methylpentan-2-yl)amine. These approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

The process typically begins with the identification of a biological target. A three-dimensional model of this target, often a protein, is used for structure-based drug design. A library of virtual derivatives of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine can be generated by systematically modifying its structure. These modifications can include altering the length and branching of the alkyl chains, substituting the ethoxy group, or introducing other functional groups.

These virtual derivatives are then docked into the active site of the biological target using molecular docking simulations. These simulations predict the binding mode and affinity of each derivative. The results are scored based on various scoring functions that estimate the binding energy.

In addition to structure-based methods, ligand-based approaches can also be employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a set of known active and inactive compounds. These models correlate the chemical structures of molecules with their biological activities and can be used to predict the activity of novel derivatives.

High-scoring derivatives from virtual screening are then selected for further computational analysis, such as molecular dynamics simulations, to assess their stability and binding interactions in a more dynamic environment. This multi-step computational workflow allows for the efficient exploration of a vast chemical space and the identification of promising new derivatives with potentially improved biological activity and pharmacokinetic properties.

Advanced Applications and Research Directions of 2 Ethoxyethyl 3 Methylpentan 2 Yl Amine in Chemical Synthesis and Biological Investigations

Role as a Synthetic Building Block in Advanced Organic Synthesis

Secondary amines are fundamental building blocks in organic chemistry, valued for their nucleophilicity and ability to participate in a wide array of chemical transformations. The unique combination of an ethoxyethyl group and a bulky, chiral 3-methylpentan-2-yl group in (2-Ethoxyethyl)(3-methylpentan-2-yl)amine makes it a promising candidate for the construction of complex and functionally diverse molecules.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Secondary amines are crucial precursors for the synthesis of nitrogen-containing heterocycles. (2-Ethoxyethyl)(3-methylpentan-2-yl)amine could potentially be employed in various cyclization strategies. For instance, it could serve as a key reactant in multi-component reactions, such as the A³ coupling (aldehyde, alkyne, amine), to generate propargylamines, which are versatile intermediates for the synthesis of a variety of heterocyclic systems. researchgate.net Furthermore, its participation in imino-Diels-Alder reactions could pave the way for the construction of complex polycyclic alkaloids. researchgate.net

The steric hindrance provided by the 3-methylpentan-2-yl group could influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to novel and specific heterocyclic scaffolds. The ethoxyethyl moiety, with its ether linkage, could also participate in subsequent transformations or modulate the solubility and electronic properties of the resulting heterocyclic products.

Utility in the Construction of Complex Molecular Architectures

The construction of intricate molecular architectures often relies on cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters. Chiral secondary amines are known to initiate powerful cascade reactions, enabling the efficient synthesis of complex molecules from simple starting materials. rsc.org

(2-Ethoxyethyl)(3-methylpentan-2-yl)amine, by virtue of its chiral center, could be a valuable tool in stereocontrolled syntheses. Its application in organocatalytic cascade reactions could facilitate the construction of molecules with multiple stereocenters in a single step. rsc.org The development of synthetic methods that allow for the rapid assembly of complex structures is a significant area of research, and this amine could contribute to the synthesis of natural products and their analogues. nih.gov The modular nature of modern synthetic methods, such as visible-light-mediated carbonyl alkylative amination, allows for the assembly of complex amines from readily available building blocks, a strategy that could be applied to synthesize derivatives of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine for various applications. rsc.org

Exploration in Catalysis and Ligand Design for Stereoselective Reactions

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric catalysis. Chiral amines and their derivatives are at the forefront of this field, serving as both organocatalysts and ligands for metal-based catalysts.

Application as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. The nitrogen atom of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine can coordinate to a metal center, and the chiral environment created by the 3-methylpentan-2-yl group can influence the stereochemical outcome of the reaction.

Structurally similar chiral amines have been successfully used as ligands in a variety of asymmetric transformations. sigmaaldrich.com For example, they can be incorporated into more complex ligand frameworks, such as phosphoramidites or Schiff bases, which have shown high efficacy in copper-catalyzed conjugate additions and other enantioselective reactions. thieme-connect.com The presence of the ether oxygen in the ethoxyethyl group could also allow for bidentate coordination to a metal center, potentially enhancing the stability and reactivity of the catalytic complex.

Table 1: Potential Applications of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine as a Chiral Ligand

| Asymmetric Reaction | Metal Catalyst | Potential Role of the Amine |

| Hydrogenation | Rhodium, Iridium | Inducing enantioselectivity in the reduction of prochiral olefins. |

| Allylic Alkylation | Palladium | Controlling the stereochemistry of the nucleophilic attack on a π-allyl complex. |

| Conjugate Addition | Copper, Zinc | Directing the facial selectivity of the addition of a nucleophile to an α,β-unsaturated compound. |

Investigation as an Organocatalyst in Specific Transformations

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral secondary amines are among the most widely used organocatalysts, operating through enamine or iminium ion intermediates. wikipedia.org The compound (2-Ethoxyethyl)(3-methylpentan-2-yl)amine is a prime candidate for investigation as an organocatalyst.

The reaction of a secondary amine with a carbonyl compound generates a nucleophilic enamine, which can then react with an electrophile in an enantioselective manner. researchgate.net Alternatively, reaction with an α,β-unsaturated carbonyl compound can form an iminium ion, which activates the substrate towards nucleophilic attack. wikipedia.org The steric and electronic properties of the amine catalyst are crucial for achieving high stereoselectivity. The bulky 3-methylpentan-2-yl group of the title compound could provide the necessary steric hindrance to effectively shield one face of the reactive intermediate, leading to high enantiomeric excess in the product.

Table 2: Potential Organocatalytic Reactions for (2-Ethoxyethyl)(3-methylpentan-2-yl)amine

| Reaction Type | Intermediate | Example Transformation |

| Aldol Reaction | Enamine | Asymmetric addition of a ketone to an aldehyde. |

| Michael Addition | Enamine | Enantioselective addition of a carbonyl compound to a nitroalkene. |

| Diels-Alder Reaction | Iminium Ion | Stereoselective cycloaddition of a diene to an α,β-unsaturated aldehyde. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.